Home > Products > Screening Compounds P58185 > Phenytoin sodium
Phenytoin sodium - 630-93-3

Phenytoin sodium

Catalog Number: EVT-279926
CAS Number: 630-93-3
Molecular Formula: C15H11N2O2-
Molecular Weight: 251.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenytoin Sodium is the sodium salt form of phenytoin, a hydantoin derivate and non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin sodium promotes sodium efflux from neurons located in the motor cortex, thereby stabilizing the neuron and inhibiting synaptic transmission. This leads to a reduction in posttetanic potentiation at synapses, an inhibition of repetitive firing of action potentials and ultimately inhibits the spread of seizure activity.
An anticonvulsant that is used to treat a wide variety of seizures. It is also an anti-arrhythmic and a muscle relaxant. The mechanism of therapeutic action is not clear, although several cellular actions have been described including effects on ion channels, active transport, and general membrane stabilization. The mechanism of its muscle relaxant effect appears to involve a reduction in the sensitivity of muscle spindles to stretch. Phenytoin has been proposed for several other therapeutic uses, but its use has been limited by its many adverse effects and interactions with other drugs.
Future Directions
  • Drug Delivery Systems: Investigating novel drug delivery systems, such as nano lipid carriers (NLCs), could improve the bioavailability and targeted delivery of phenytoin sodium to specific tissues, potentially enhancing its therapeutic efficacy. []
  • Personalized Medicine: Exploring the role of genetic polymorphisms, such as those in CYP2C9, could facilitate the development of personalized treatment strategies by optimizing dosage regimens based on individual patient characteristics. []

Phenytoin

  • Relevance: Phenytoin is the primary metabolite of phenytoin sodium and the active compound responsible for its anticonvulsant effects. [, , , ] The two compounds are interconvertible depending on the pH of the environment. Studies have investigated the stability and solubility of both forms in different solutions and their implications for drug delivery. [, , ]

Fosphenytoin Sodium

  • Relevance: Fosphenytoin sodium is a prodrug that is rapidly converted to phenytoin sodium in vivo. [, ] It is considered a valuable alternative to phenytoin sodium for parenteral administration due to its improved solubility and reduced risk of adverse effects like injection site reactions. [, ]

3-Hydroxymethyl-5,5-Diphenylhydantoin

  • Relevance: 3-Hydroxymethyl-5,5-diphenylhydantoin is the active form of the prodrug ACC-9653, which is metabolized to this compound before exerting its anticonvulsant effects. [] This relationship highlights the potential for developing prodrugs with improved physicochemical properties that are metabolized to phenytoin sodium or its active metabolites in the body.

ACC-9653

  • Relevance: ACC-9653 is another prodrug of phenytoin sodium, specifically designed to overcome the solubility and irritation issues associated with phenytoin sodium injections. [] Its similar anticonvulsant activity and improved safety profile make it a potentially valuable alternative for clinical use.

Phenobarbital

    Primidone

    • Relevance: Primidone is another anticonvulsant that can be used in conjunction with phenytoin sodium. [] Similar to phenobarbital, the use of primidone alongside phenytoin sodium might necessitate monitoring for potential drug interactions and adjustments to dosage regimens. []

    Carbamazepine

    • Relevance: Carbamazepine is considered an alternative antiepileptic drug to phenytoin sodium. [] Its inclusion in the list highlights the availability of different therapeutic options for managing epilepsy, and the choice between them often depends on individual patient factors and the specific type of epilepsy being treated.

    Sodium Valproate

    • Relevance: Similar to carbamazepine, sodium valproate is an alternative anticonvulsant medication to phenytoin sodium. [] Its inclusion emphasizes the variety of antiepileptic drugs available and the need to consider individual patient characteristics and seizure types when selecting the most appropriate treatment.

    Moxifloxacin

    • Relevance: Studies have investigated the potential for drug interactions between moxifloxacin and phenytoin sodium. [, ] Research has shown that moxifloxacin can significantly affect the pharmacokinetics of phenytoin sodium, leading to a faster elimination of phenytoin from the body. [, ] This interaction necessitates careful monitoring of phenytoin sodium levels in patients receiving both drugs concurrently.

    Aceclofenac

    • Relevance: Due to the chronic nature of epilepsy and the potential for co-existing pain conditions, epileptic patients might require concomitant treatment with analgesics like aceclofenac. [] There is a possibility of pharmacokinetic interactions between aceclofenac and phenytoin sodium, potentially affecting the serum concentrations and therapeutic efficacy of phenytoin sodium. []

    Magnesium Sulphate

    • Relevance: Magnesium sulfate is considered a therapeutic alternative to phenytoin sodium in controlling seizures, particularly in specific clinical scenarios like eclampsia. [] Studies comparing the two drugs have demonstrated differences in their efficacy, recurrence of seizures, and impact on consciousness, highlighting the need for careful consideration of individual patient factors when choosing between these treatment options. []

    Ganoderma Lucidum Spores Powder

    • Relevance: Research has explored the potential synergistic effects of using Ganoderma lucidum spores powder in combination with phenytoin sodium for treating epilepsy. [] While the exact mechanisms remain unclear, studies suggest that this combination therapy could enhance the anticonvulsant effects and reduce seizure severity compared to either treatment alone. []
    Synthesis Analysis

    Methods of Synthesis

    Phenytoin sodium can be synthesized through various methods, primarily involving the reaction of phenytoin with sodium hydroxide in aqueous solutions. Two notable synthesis methods are:

    1. Kneading Method with Inclusion Complexation:
      • In this method, phenytoin is synthesized by mixing benzoin, acetic acid, and sodium nitrate in a round-bottom flask, followed by the addition of copper sulfate. The mixture is stirred for 1.5 hours and cooled to separate phenytoin, which is then recrystallized using methanol .
    2. Aqueous Reaction:
      • Phenytoin is dissolved in deionized water along with sodium hydroxide. The mixture is filtered to obtain a clear solution, which is then cooled under nitrogen atmosphere before being dried to yield phenytoin sodium. This method has been shown to improve yield significantly compared to traditional methods .

    Technical Details

    • Reagents: Common reagents include benzoin, acetic acid, sodium nitrate, sodium hydroxide, and urea.
    • Conditions: Reactions are typically conducted at controlled temperatures (25-30 °C) and under specific atmospheric conditions (e.g., nitrogen) to enhance purity and yield.
    • Yield: Yields can vary significantly based on the method used; for instance, yields of up to 95% have been reported using optimized aqueous methods .
    Molecular Structure Analysis

    Phenytoin sodium has a molecular formula of C₁₈H₁₄N₂NaO₂S and a molecular weight of approximately 330.4 g/mol. Its structure includes:

    • Core Structure: A hydantoin ring fused with two phenyl groups.
    • Functional Groups: Contains a sulfonamide group which contributes to its pharmacological properties.

    Data

    • Chemical Structure: The compound can be represented as follows:
    Phenytoin SodiumC18H17N2NaO2\text{Phenytoin Sodium}\rightarrow \text{C}_{18}\text{H}_{17}\text{N}_{2}\text{NaO}_{2}
    Chemical Reactions Analysis

    Phenytoin sodium undergoes several chemical reactions that are crucial for its pharmacological activity:

    1. Deprotonation:
      • The acidic hydrogen in the hydantoin ring can be replaced by sodium ions during synthesis, forming phenytoin sodium.
    2. Hydrolysis:
      • In aqueous environments or under acidic conditions, phenytoin sodium can hydrolyze back to phenytoin and sodium hydroxide.

    Technical Details

    • Reaction Conditions: Typically requires controlled pH levels (5-6) during synthesis to ensure complete conversion to the sodium salt .
    • Analytical Techniques: Techniques such as infrared spectroscopy and high-performance liquid chromatography are used to confirm the structure and purity of synthesized phenytoin sodium .
    Mechanism of Action

    Phenytoin sodium exerts its anticonvulsant effects primarily through the following mechanisms:

    • Sodium Channel Modulation: It stabilizes neuronal membranes by inhibiting voltage-gated sodium channels during depolarization, thereby preventing excessive neuronal firing.
    • Neurotransmitter Regulation: Phenytoin may also affect neurotransmitter release and uptake, particularly gamma-aminobutyric acid (GABA), enhancing its inhibitory effects on excitatory neurotransmission.

    Data

    • Clinical Efficacy: Phenytoin has been shown to reduce seizure frequency effectively in various types of epilepsy .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White crystalline powder.
    • Solubility: Soluble in water (approximately 1 g/66 mL) and ethanol (1 g/10.5 mL); insoluble in chloroform and diethyl ether.
    • Melting Point: Typically around 300 °C.

    Chemical Properties

    • Stability: Prone to degradation under acidic conditions; somewhat hygroscopic.
    • Spectroscopy Data: Characteristic absorption bands observed in infrared spectroscopy at 3450 cm⁻¹ (due to moisture) and 1640 cm⁻¹ .
    Applications

    Phenytoin sodium is widely used in clinical settings for:

    • Anticonvulsant Therapy: Treatment of various seizure disorders including generalized tonic-clonic seizures and partial seizures.
    • Cardiac Arrhythmias: Occasionally used for managing certain types of cardiac arrhythmias due to its effects on cardiac action potentials.
    • Research Applications: Utilized in pharmacological studies exploring neuronal excitability and drug interactions.
    Mechanisms of Action and Molecular Pharmacology

    Voltage-Gated Sodium Channel Stabilization Dynamics

    Phenytoin sodium exerts its primary anticonvulsant effects through state-dependent blockade of voltage-gated sodium channels (VGSCs). This blockade preferentially targets activated and inactivated states of the channel, preventing sustained high-frequency neuronal firing. Unlike classical models suggesting preferential binding to fast-inactivated states (IF), contemporary research demonstrates that phenytoin enhances slow inactivation processes (IS), particularly at therapeutic concentrations (10–20 µg/mL). A 2016 electrophysiological study on rat hippocampal CA1 neurons revealed that phenytoin (50 µM) accelerates entry into intermediate (II) and slow-inactivated states while showing negligible effects on fast inactivation kinetics [2]. This shift promotes prolonged channel unavailability during depolarization, disrupting seizure propagation.

    The molecular mechanism involves interaction with the voltage-sensing domain (S4 segments). Phenytoin stabilizes the activated conformation of S4 helices, limiting their upward movement during depolarization. This alters the voltage-dependence of activation, requiring stronger depolarization to initiate action potentials. Computational modeling indicates phenytoin binds near the S6 pore-lining segment, physically obstructing sodium ion permeation during channel opening [2] [8]. Notably, this blockade exhibits use-dependent characteristics: Binding affinity increases during rapid channel cycling (e.g., during seizures), sparing normal low-frequency activity [8].

    Table 1: Phenytoin's Effects on Sodium Channel Inactivation States

    Inactivation StatePhenytoin's EffectFunctional Consequence
    Fast (IF)Minimal stabilizationLimited contribution to seizure control
    Intermediate (II)Enhanced entry kineticsReduces high-frequency firing capacity
    Slow (IS)Stabilized occupancyProlongs refractory period between bursts
    Recovery from inactivationSlowed rateExtends channel unavailability post-depolarization

    Modulation of Neuronal Excitability in Epileptogenic Networks

    In cortical and hippocampal neurons, phenytoin reduces excitability by suppressing persistent sodium currents (INaP). These currents generate subthreshold depolarizing drive, lowering action potential thresholds. At 50 µM, phenytoin decreases INaP by >40% in layer V pyramidal neurons, increasing rheobase current (minimum current required to trigger firing) by 25% [7]. This action diminishes neuronal subthreshold oscillations and decelerates ramp depolarization preceding spike bursts—key mechanisms in epileptiform synchronization.

    Phenytoin’s frequency-dependent blocking efficacy is pronounced in hyperexcitable circuits. During 10–40 Hz stimulation (mimicking ictal activity), it reduces sodium current amplitude by 60–80% via accumulation of inactivated channels. Conversely, below 5 Hz (physiological firing), blockade remains <20% [8]. This selectivity arises because rapid spiking prolongs dwell time in drug-sensitive inactivated states, allowing phenytoin binding. Additionally, phenytoin attenuates post-tetanic potentiation, a form of short-term synaptic plasticity that exacerbates hyperexcitability in epileptogenic foci [8].

    Table 2: Neuronal Excitability Parameters Modulated by Phenytoin

    ParameterObserved EffectConcentration Range
    Persistent Na+ current (INaP)43–65% reduction50–100 µM
    Rheobase current20–30% increase50–150 µM
    Spike frequency adaptationEnhanced during sustained stimuli>100 µM
    Subthreshold oscillationsAmplitude reduction20–50 µM

    Impact on Synaptic Plasticity and Neurotransmitter Release

    Phenytoin modulates presynaptic and postsynaptic function at glutamatergic and neuromuscular junctions. At murine sternomastid neuromuscular junctions (10 µg/mL, ≈36 µM), phenytoin reduces endplate potential (EPP) amplitude by 30% via dual mechanisms: (1) Presynaptically, it decreases quantal content (number of acetylcholine vesicles released per impulse) by 25%, indicating impaired voltage-gated calcium influx or vesicle fusion; (2) Postsynaptically, it shortens the decay time constant of miniature endplate currents (mEPCs) by 40%, suggesting allosteric modulation of nicotinic acetylcholine receptors [3].

    In central synapses, phenytoin suppresses glutamate exocytosis during high-frequency stimulation by inhibiting presynaptic VGSCs, thereby limiting calcium influx. Chronic exposure (72 hours) downregulates NMDA receptor expression in hippocampal neurons, reducing excitatory postsynaptic currents (EPSCs) [1] [8]. This combined presynaptic and postsynaptic action dampens long-term potentiation (LTP), a cellular correlate of memory that may paradoxically facilitate seizure spread in epileptic networks.

    Table 3: Synaptic Effects of Phenytoin Sodium

    Synaptic ComponentEffectProposed Mechanism
    Presynaptic VGSCsUse-dependent blockadeReduced Ca²⁺ influx and vesicle release
    Acetylcholine release25% quantal content reductionImpaired transmitter vesicle fusion
    nAChR kineticsShortened mEPC decay time constantAltered receptor desensitization
    Glutamatergic EPSCsAmplitude reduction during high-frequency stimulationPresynaptic VGSC block and NMDAR downregulation

    Comparative Analysis of Phenytoin Sodium vs. Novel Sodium Channel Blockers

    Phenytoin’s mechanism diverges significantly from newer antiepileptics like lacosamide, which selectively stabilizes slow-inactivated states (IS) without affecting fast inactivation. Lacosamide enhances IS occupancy by 300% versus phenytoin’s 150% at equimolar concentrations (50 µM) in Nav1.1 channels [6]. This confers theoretical advantages in treating refractory seizures with persistent Na+ current aberrations.

    Structural analogs of phenytoin with α-hydroxyphenylamide modifications exhibit enhanced VGSC affinity. Ortho-chloro substituted derivatives show 20-fold greater tonic blockade of Nav1.5 (IC₅₀ = 14.5 µM vs. phenytoin’s 290 µM) and 13-fold increased affinity for inactivated states [9]. These analogues optimize phenyl ring positioning within the local anesthetic binding site (LA-2), improving hydrophobic interactions with DIV-S6 residues.

    The C121W β1 subunit mutation (associated with genetic epilepsy) reduces phenytoin sensitivity by 50% due to altered channel gating. Mutant channels exhibit depolarized steady-state inactivation curves and accelerated recovery from inactivation, diminishing drug binding to inactivated states [10]. Novel blockers like cenobamate maintain efficacy against such mutant isoforms by targeting alternate inactivation gates.

    Table 4: Pharmacological Profile Comparison of Sodium Channel Blockers

    ParameterPhenytoinLacosamideα-Hydroxyphenylamide Analogs
    Primary molecular targetAll VGSC subtypesNav1.1, Nav1.7Nav1.5, neuronal isoforms
    State-dependent preferenceActivated/inactivatedSlow-inactivatedInactivated
    Binding kineticsSlow onset (τ = 500 ms)Moderate (τ = 200 ms)Fast (τ = 50 ms)
    Frequency-dependenceStrongModerateStrong
    Efficacy on β1-C121W mutantsReduced (IC₅₀ +50%)PreservedUnder investigation

    Properties

    CAS Number

    630-93-3

    Product Name

    Phenytoin sodium

    IUPAC Name

    5-oxo-4,4-diphenyl-1H-imidazol-2-olate

    Molecular Formula

    C15H11N2O2-

    Molecular Weight

    251.26 g/mol

    InChI

    InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/p-1

    InChI Key

    CXOFVDLJLONNDW-UHFFFAOYSA-M

    SMILES

    C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+]

    Solubility

    37.8 [ug/mL] (The mean of the results at pH 7.4)
    less than 0.1 mg/mL at 66 °F (NTP, 1992)
    Insoluble in cold water
    One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.
    Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform
    In water, 32 mg/L at 22 °C
    7.11e-02 g/L

    Synonyms

    5,5-Diphenylhydantoin
    5,5-diphenylimidazolidine-2,4-dione
    Antisacer
    Difenin
    Dihydan
    Dilantin
    Diphenylhydantoin
    Diphenylhydantoinate, Sodium
    Epamin
    Epanutin
    Fenitoin
    Hydantol
    Phenytoin
    Phenytoin Sodium
    Sodium Diphenylhydantoinate

    Canonical SMILES

    C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3

    Isomeric SMILES

    C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.